N-cinnamyl-N-isobutylamine
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Overview
Description
N-cinnamyl-N-isobutylamine is an organic compound with the molecular formula C13H19N It is a derivative of cinnamylamine, where the amine group is substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cinnamyl-N-isobutylamine can be synthesized through several chemical methods. One common approach involves the reaction of cinnamyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cinnamyl nitrile in the presence of isobutylamine. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnamaldehyde or cinnamic acid, while reduction can produce cinnamyl alcohol or primary amines.
Scientific Research Applications
N-cinnamyl-N-isobutylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-isobutylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cinnamyl-N-methylamine
- N-cinnamyl-N-ethylamine
- N-cinnamyl-N-propylamine
Uniqueness
N-cinnamyl-N-isobutylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, the presence of the isobutyl group can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUEBBTUPUBQW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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